molecular formula C17H10Cl2F3N3OS2 B2927872 2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392301-54-1

2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2927872
CAS RN: 392301-54-1
M. Wt: 464.3
InChI Key: PXXVHPTWJCXMJW-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide group. Benzamides have various applications in medicine and biology .


Synthesis Analysis

The synthesis of such compounds typically involves reactions of arylamine compounds with acyl chloride compounds . The specific synthesis process for this compound would depend on the exact structure and functional groups present.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These might include nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which can provide information about the compound’s structure and chemical bonds .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis and application of thiadiazole derivatives, including compounds structurally related to 2,5-dichloro-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been extensively studied. These compounds are synthesized through various chemical reactions and have shown potential in biological activities such as antimicrobial and anticancer properties.

  • Anticancer Evaluation : Novel Schiff’s bases containing a thiadiazole scaffold coupled with benzamide groups have been synthesized using microwave-assisted, solvent-free methods. These compounds have demonstrated promising in vitro anticancer activity against various human cancer cell lines. The study highlights the structural confirmation through spectroscopic methods and evaluates the compounds’ biological properties (Tiwari et al., 2017).

  • Antifungal Agents : The synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their derivatives has been explored for potential antifungal activities. These compounds were prepared through reactions involving 5-(bromoacetyl) salicylamide and evaluated for their effectiveness against fungal infections, showcasing the chemical versatility of thiadiazole compounds (Narayana et al., 2004).

  • Synthetic Methodologies : Studies have developed convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, demonstrating the chemical reactivity and utility of thioamides in organic synthesis. Such methodologies provide a foundation for synthesizing structurally complex and biologically significant compounds (Takikawa et al., 1985).

  • Fluorescent Complexes : The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been reported, highlighting their photophysical properties. These studies indicate the potential of thiadiazole derivatives in developing new fluorescent materials with applications in bioimaging and sensors (Zhang et al., 2017).

  • Antimicrobial Activity : Synthesis of thiadiazolobenzamide and its metal complexes has been explored, focusing on their structural characterization and potential antimicrobial properties. This research underscores the versatility of thiadiazole compounds in creating new agents that could be effective against various microbial pathogens (Adhami et al., 2012).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of chemical substances .

properties

IUPAC Name

2,5-dichloro-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2F3N3OS2/c18-11-5-6-13(19)12(7-11)14(26)23-15-24-25-16(28-15)27-8-9-1-3-10(4-2-9)17(20,21)22/h1-7H,8H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXVHPTWJCXMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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